molecular formula C13H15NO2S B276908 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No. B276908
M. Wt: 249.33 g/mol
InChI Key: XEDOVJBPGBJLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoindoline and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is not fully understood. However, it has been reported to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, the compound can increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes.
Biochemical and Physiological Effects:
3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one. One direction could be to further investigate its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction could be to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, further studies could be conducted to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has been reported using various methods. One of the most commonly used methods involves the reaction of 2-(thiophen-2-ylmethyl) cyclohexanone with 3,4-dihydroisoquinoline-1(2H)-one in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The reaction takes place in DMF (N,N-dimethylformamide) as a solvent and yields 3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one in good yields.

Scientific Research Applications

3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory activities. The compound has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease.

properties

Product Name

3-hydroxy-2-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-hydroxy-2-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C13H15NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h3-4,7,12,15H,1-2,5-6,8H2

InChI Key

XEDOVJBPGBJLOL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(N(C2=O)CC3=CC=CS3)O

Canonical SMILES

C1CCC2=C(C1)C(N(C2=O)CC3=CC=CS3)O

Origin of Product

United States

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